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[2-(Hydroxymethyl)naphthalen-1-yl]methanol

Cat. No.: B11826151
M. Wt: 188.22 g/mol
InChI Key: HETNNUSMWLIANA-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Studies of Naphthalene-Based Alcohols

The study of naphthalene (B1677914) and its derivatives dates back to the early 19th century, with its initial isolation from coal tar. google.comumaryland.edu The structural elucidation of naphthalene as two fused benzene (B151609) rings was a significant milestone in the understanding of aromatic chemistry. umaryland.edunavimro.com Early research into naphthalene-based alcohols primarily focused on the synthesis and reactions of simple naphthylmethanols. For instance, 1-naphthalenemethanol (B1198782) was first prepared in the early 20th century through methods such as the reduction of the corresponding naphthylamide and Grignard reactions involving formaldehyde (B43269). guidechem.com These foundational studies paved the way for the exploration of more complex naphthalene-based alcohols, including those with multiple hydroxymethyl substituents.

Significance of Hydroxymethyl Functionalities in Organic Chemistry and Related Disciplines

The hydroxymethyl group is a fundamental functional group in organic chemistry, imparting increased polarity and reactivity to the parent molecule. chemicalbook.combeilstein-journals.org In the context of naphthalene-derived compounds, the presence of hydroxymethyl functionalities is crucial for several reasons:

Increased Solubility : The hydrophilic nature of the hydroxyl group enhances the solubility of the otherwise hydrophobic naphthalene core in polar solvents. chemicalbook.com

Reactive Sites for Further Functionalization : The primary alcohol groups can be readily oxidized to aldehydes or carboxylic acids, esterified, or converted to other functional groups, making these compounds valuable synthetic intermediates. chemicalbook.com

Building Blocks for Polymers : The difunctional nature of bis(hydroxymethyl)naphthalene derivatives allows them to act as monomers in the synthesis of polyesters, polyurethanes, and other condensation polymers.

Ligand Development : The hydroxyl groups can serve as coordination sites for metal ions, leading to the development of novel ligands for catalysis and materials science.

The versatility of the hydroxymethyl group has been demonstrated in various synthetic applications, including the stereoselective synthesis of complex organic molecules. nih.gov

Structural Classification and Nomenclature of Bis(hydroxymethyl)naphthalene Derivatives

Bis(hydroxymethyl)naphthalene derivatives are classified based on the substitution pattern of the two hydroxymethyl groups on the naphthalene ring. The numbering of the naphthalene ring system follows a specific convention to unambiguously identify the positions of the substituents. guidechem.comprepchem.com

The compound of interest, [2-(Hydroxymethyl)naphthalen-1-yl]methanol , is systematically named as a derivative of methanol (B129727) where one hydrogen is replaced by a 2-(hydroxymethyl)naphthalen-1-yl group. It is also commonly referred to as 1,2-bis(hydroxymethyl)naphthalene . Its Chemical Abstracts Service (CAS) number is 39050-28-7. navimro.comchemicalbook.comguidechem.com

Other isomers of bis(hydroxymethyl)naphthalene have also been studied, each with its own unique properties and applications. Some of the common isomers include:

1,8-Bis(hydroxymethyl)naphthalene : Also known as [8-(hydroxymethyl)naphthalen-1-yl]methanol. guidechem.comnih.gov

2,3-Bis(hydroxymethyl)naphthalene (B141878) : A key intermediate in some synthetic routes. researchgate.net

2,6-Bis(hydroxymethyl)naphthalene : A monomer used in the preparation of high-performance polymers.

Common NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
1,2-Bis(hydroxymethyl)naphthaleneThis compound39050-28-7C12H12O2188.22
1,8-Bis(hydroxymethyl)naphthalene[8-(Hydroxymethyl)naphthalen-1-yl]methanol2026-08-6C12H12O2188.22
2,3-Bis(hydroxymethyl)naphthaleneNaphthalene-2,3-diyldimethanolNot readily availableC12H12O2188.22
2,6-Bis(hydroxymethyl)naphthaleneNaphthalene-2,6-diyldimethanol5859-93-8C12H12O2188.22

Research Landscape and Emerging Areas for this compound

While specific research on this compound is not as extensive as for some of its isomers, its potential can be inferred from the broader context of naphthalene-derived diols and related compounds.

Synthesis: A likely synthetic route to this compound would involve the reduction of naphthalene-1,2-dicarboxylic acid or its corresponding anhydride (B1165640). This approach is analogous to the synthesis of other bis(hydroxymethyl)naphthalene isomers, such as the preparation of 1-phenyl-2,3-bis(hydroxymethyl)naphthalene from its dicarboxylic anhydride using a reducing agent like lithium aluminum hydride. prepchem.com Modern, environmentally friendly synthetic methods, such as solvent-free mechanochemical synthesis, have been successfully applied to other isomers like 2,3-bis(hydroxymethyl)naphthalene and could potentially be adapted for the 1,2-isomer. researchgate.net

Potential Applications:

Materials Science : Naphthalene-based compounds are of interest for their applications in nanotechnology and organic electronics. researchgate.net The rigid and planar nature of the naphthalene core, combined with the reactive hydroxymethyl groups, makes this compound a candidate for the synthesis of novel polymers, resins, and other materials with specific optical or electronic properties.

Medicinal Chemistry : The naphthalene scaffold is a versatile platform in drug discovery, with numerous naphthalene-based molecules approved as therapeutics. prepchem.comnih.gov The diol functionality of this compound could be utilized to synthesize new molecular entities with potential biological activity. For instance, naphthalene diimides have been investigated as G-quadruplex-selective ligands with potential anticancer and antimicrobial activities. chembuyersguide.com

Antioxidant Research : Naphthalene diols have been explored as a new class of antioxidants. beilstein-journals.orgguidechem.com The electronic properties of the naphthalene ring system can stabilize radical intermediates, suggesting that this compound and its derivatives could be investigated for their antioxidant potential.

Detailed Research Findings:

While direct research on this compound is limited, studies on its isomers provide valuable insights. For example, the crystal structure of 1,8-bis(hydroxymethyl)naphthalene has been determined, revealing details about its molecular conformation and hydrogen bonding interactions. acs.org Such structural information is crucial for understanding the solid-state properties and potential applications of these materials.

The table below summarizes some of the key properties of the closely related 1,8-bis(hydroxymethyl)naphthalene, which can serve as a reference for the potential characteristics of the 1,2-isomer.

PropertyValue for 1,8-Bis(hydroxymethyl)naphthaleneReference
Molecular Weight (g/mol)188.22 nih.gov
Melting Point (°C)153-156 chem960.com
Boiling Point (°C)283.23 (rough estimate) chem960.com
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[1-(hydroxymethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2

InChI Key

HETNNUSMWLIANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)CO

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxymethyl Naphthalen 1 Yl Methanol and Its Derivatives

Direct Synthetic Routes to [2-(Hydroxymethyl)naphthalen-1-yl]methanol

The most straightforward approaches to this compound involve the construction of the naphthalene (B1677914) core with the oxygenated functional groups already in place or introduced in a final reduction step.

Reduction Reactions for Synthesis of Naphthalene Diols

A primary and efficient method for the synthesis of this compound is the reduction of corresponding dicarbonyl compounds, such as dicarboxylic acids, anhydrides, or esters. The choice of reducing agent is crucial for achieving high yields and avoiding side reactions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acid derivatives to primary alcohols. masterorganicchemistry.com The reduction of 1,2-naphthalic anhydride (B1165640) or its corresponding dicarboxylic acid/diester with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) yields the target 1,2-diol. Research on the hydride reduction of naphthalic anhydrides has shown that 1,2-naphthalic anhydride, when treated with LiAlH₄ at room temperature, yields a mixture of the desired diol and the corresponding lactone (naphthalide). epa.gov This indicates that the lactone is a potential intermediate in the reaction pathway. Complete reduction to the diol can be favored by adjusting reaction conditions such as temperature and reaction time.

Similarly, diborane (B8814927) (B₂H₆) has also been employed for the reduction of naphthalic anhydrides. In the case of 1,2-naphthalic anhydride, diborane reduction leads exclusively to the formation of the diol, this compound. epa.gov This contrasts with the reduction of 1,8-naphthalic anhydrides, where diborane often yields a cyclic ether as the main product. The choice between LiAlH₄ and diborane may therefore depend on the desired product and the substrate's substitution pattern.

Table 1: Comparison of Reducing Agents for Naphthalic Anhydrides

Reducing AgentSubstrateProduct(s)Reference
Lithium Aluminum Hydride (LiAlH₄)1,2-Naphthalic AnhydrideDiol and Lactone epa.gov
Diborane (B₂H₆)1,2-Naphthalic AnhydrideDiol only epa.gov
Lithium Aluminum Hydride (LiAlH₄)1,8-Naphthalic AnhydrideDiol, Lactone, and sometimes a cyclic ether epa.gov
Diborane (B₂H₆)1,8-Naphthalic AnhydrideCyclic ether epa.gov

Multi-step Synthetic Sequences

Multi-step syntheses provide the flexibility to construct the naphthalene core from simpler, readily available starting materials. These sequences often involve annulation reactions to build the second aromatic ring.

One effective strategy involves the reaction of 1,2-bis(halomethyl)benzenes with 1,3-dicarbonyl compounds. This approach leads to the formation of substituted naphthalenes through a domino reaction sequence that includes an unexpected rearrangement aromatization of a benzo[c]oxepine intermediate. nih.gov By choosing an appropriate 1,3-dicarbonyl precursor, this method can be adapted to synthesize naphthalene-1,2-diesters, which can then be reduced to this compound in a subsequent step as described previously.

Another versatile method is the electrophilic cyclization of specifically designed propargylic alcohols. nih.gov An arene-containing propargylic alcohol can undergo a 6-endo-dig cyclization promoted by an electrophile (e.g., ICl, I₂, Br₂) to form the naphthalene ring system under mild conditions. This methodology allows for the regioselective preparation of polysubstituted naphthalenes, which could be designed to serve as precursors to the target diol.

A general retrosynthetic approach for a multi-step synthesis is outlined below:

Step 1: Naphthalene Core Formation: Construction of a 1,2-disubstituted naphthalene derivative (e.g., diester, dinitrile) via annulation or cycloaddition reactions. nih.govbeilstein-journals.org

Step 2: Functional Group Interconversion: Conversion of the substituents at the 1 and 2 positions into carboxylic acid or ester functionalities if not already present. For instance, oxidation of alkyl groups (e.g., 1,2-dimethylnaphthalene) can yield the corresponding dicarboxylic acid.

Step 3: Reduction: The final reduction of the dicarbonyl precursor to the diol, this compound, using a suitable reducing agent like LiAlH₄ or B₂H₆. epa.gov

Functionalization Strategies for the Naphthalene Core and Hydroxymethyl Groups

Further modification of the this compound structure allows for the creation of a diverse library of derivatives with tailored properties.

Regioselective Functionalization Approaches

Controlling the position of new substituents on the naphthalene ring is a significant challenge in synthetic chemistry. Modern methods, particularly transition-metal-catalyzed C-H activation, have provided powerful tools for achieving high regioselectivity. nih.govresearchgate.net By employing a directing group, specific C-H bonds on the naphthalene core can be selectively functionalized.

For derivatives of this compound, the existing hydroxymethyl groups (or protected versions thereof) can potentially act as directing groups to guide the introduction of new functionalities at specific positions on the aromatic rings. Palladium, rhodium, and ruthenium catalysts have been extensively used for such transformations, enabling the introduction of alkyl, aryl, or other functional groups. researchgate.netrsc.org These strategies are crucial for synthesizing complex naphthalene derivatives from simpler precursors. dntb.gov.ua

Diastereoselective Synthesis of Chiral Analogs

The development of chiral analogs of this compound is of great interest, particularly for applications in asymmetric catalysis where they can serve as chiral ligands or auxiliaries. Achieving stereocontrol in the synthesis of these molecules is a key objective.

While direct asymmetric synthesis of this compound is not widely reported, several strategies can be envisioned based on established asymmetric synthesis principles: mdpi.com

Asymmetric Reduction: The diastereoselective or enantioselective reduction of a prochiral precursor, such as naphthalene-1,2-dicarbaldehyde or a corresponding diketone, using a chiral reducing agent or a catalyst system (e.g., a chiral oxazaborolidine catalyst) could provide access to chiral diols.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic this compound can be employed to separate the enantiomers. This often involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral Pool Synthesis: Starting from a chiral, non-racemic precursor that already contains the desired stereochemistry.

Related studies on the stereoselective synthesis of naphthalene-1,2-oxides have demonstrated methods to control diastereoselectivity, which could potentially be adapted for the synthesis of chiral diol precursors. dntb.gov.ua Furthermore, the rise of asymmetric C-H amination to create N-C atropisomers of naphthalene diamines showcases the potential for advanced catalytic methods to generate novel chiral naphthalene scaffolds. nih.gov

Green Chemistry Approaches in the Synthesis of Naphthalene Methanol (B129727) Derivatives

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to naphthalene derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemistry: Solvent-free synthesis using ball milling has emerged as a powerful green technique. A mechanochemical approach has been reported for the synthesis of polyaromatic compounds, demonstrating that complex structures can be assembled without the need for bulk solvents. researchgate.net This methodology could be applied to the formation of the naphthalene-1,2-dicarboxylic acid precursor, thereby reducing the environmental impact of the synthesis.

Catalytic Hydrogenation: While powerful, hydride reagents like LiAlH₄ generate significant amounts of waste. Catalytic hydrogenation offers a more atom-economical alternative for reduction reactions. Developing heterogeneous catalysts (e.g., supported Ni, Pd, or Mo) that can selectively reduce the dicarbonyl precursors to the diol under mild conditions would represent a significant green advancement. mdpi.comnih.gov Research into the selective hydrogenation of naphthalene to tetralin or decalin highlights the potential for catalyst design to control reaction outcomes. nih.govmdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is another key aspect of green chemistry. While the synthesis of this compound often requires anhydrous conditions, particularly for hydride reductions, upstream or downstream processes could potentially be adapted to greener solvent systems.

Isolation and Purification Techniques for Naphthalene Diols

The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification techniques. These methods are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities to yield a product of high purity, which is crucial for subsequent applications and characterization. The choice of purification strategy is dictated by the physicochemical properties of the target naphthalene diol, such as its polarity, solubility, and melting point, as well as the nature of the impurities present in the crude reaction mixture. Common techniques employed for the purification of naphthalene diols include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds like naphthalene diols. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

For naphthalene and its derivatives, lower alcohols such as methanol and ethanol (B145695) have been demonstrated to be effective recrystallization solvents. mit.eduukessays.com The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the naphthalene diol decreases, leading to the formation of crystals. The slow cooling process is crucial for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, while impurities are excluded and remain in the mother liquor.

After complete crystallization, the purified crystals are isolated from the mother liquor by vacuum filtration. A subsequent wash with a small amount of cold solvent helps to remove any residual impurities adhering to the crystal surfaces. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

Interactive Data Table: Common Solvents for Recrystallization of Naphthalene Derivatives

SolventBoiling Point (°C)Suitability for Naphthalene DiolsKey Considerations
Methanol64.7GoodEffective for many naphthalene derivatives; boiling point is lower than the melting point of many diols. ukessays.com
Ethanol78.4GoodSimilar to methanol, offers good solubility at elevated temperatures. mit.edunih.gov
Acetone56ModerateCan be used, sometimes in combination with a non-solvent like water. mit.edu
Toluene110.6Less CommonHigher boiling point may not be suitable for all derivatives.
Water100PoorNaphthalene derivatives generally have low solubility in water. mit.edu

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of naphthalene diols, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. The separation mechanism involves the partitioning of the components of the crude mixture between the stationary phase and a mobile phase (eluent).

The crude product is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of the chromatography column packed with silica gel. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then passed through the column.

The separation occurs as the compounds travel down the column at different rates. Less polar compounds have a weaker interaction with the polar silica gel and are eluted more quickly with the non-polar mobile phase. In contrast, more polar compounds, such as naphthalene diols with their hydroxyl groups, interact more strongly with the silica gel and are eluted more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and collected in separate fractions. The composition of the collected fractions is monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for the separation of complex mixtures of naphthalene diols and their isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller stationary phase particles. This results in significantly higher resolution and faster separation times.

Reversed-phase HPLC is particularly well-suited for the purification of moderately polar compounds like naphthalene diols. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column, while more polar compounds elute earlier.

The selection of the mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve the desired separation. Detection is typically carried out using a UV detector, as the naphthalene ring system exhibits strong UV absorbance.

Interactive Data Table: Chromatographic Techniques for Naphthalene Diol Purification

TechniqueStationary PhaseTypical Mobile PhasePrinciple of SeparationApplication
Column ChromatographySilica GelHexane/Ethyl Acetate gradientAdsorptionGeneral purification of reaction mixtures.
Reversed-Phase HPLCC18-modified SilicaMethanol/Water or Acetonitrile/Water gradientPartitioning based on hydrophobicityHigh-purity separation, analysis of isomers. nih.gov

Adsorbent Treatment

In some synthetic routes, impurities such as sulfonic acid residues may be present in the crude dihydroxynaphthalene product. These can be effectively removed by treatment with an adsorbent like neutral alumina. The process typically involves dissolving the crude product in an organic solvent, adding the neutral alumina, and stirring the mixture. The impurities adsorb onto the surface of the alumina, which can then be removed by filtration to yield a purified solution of the dihydroxynaphthalene.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For [2-(Hydroxymethyl)naphthalen-1-yl]methanol, NMR provides definitive evidence for the arrangement of substituents on the naphthalene (B1677914) core.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) protons. The aromatic region would be the most complex, with six protons on the naphthalene ring exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The chemical shifts of these protons are influenced by the electron-donating nature of the hydroxymethyl groups and their positions on the ring, typically appearing in the range of 7.4 to 8.1 ppm.

The two methylene groups (CH₂), being diastereotopic due to the molecule's chirality, might appear as two distinct singlets or, more likely, as a pair of AB quartets if rotation is restricted. These signals are expected in the 4.5-5.0 ppm region. The hydroxyl protons will present as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, but typically falls between 2.0 and 5.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.9-8.1Multiplet2HAromatic H (H-4, H-8)
~7.4-7.6Multiplet4HAromatic H (H-3, H-5, H-6, H-7)
~4.9Singlet2HAr-CH₂ -OH (at C1)
~4.7Singlet2HAr-CH₂ -OH (at C2)
VariableBroad Singlet2HCH₂ -OH
Note: This is a predicted table based on general principles and data from similar naphthalene derivatives. Actual values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the two methylene carbons.

The quaternary carbons of the naphthalene ring to which the hydroxymethyl groups are attached (C-1 and C-2) and the other two quaternary carbons (C-4a, C-8a) would appear in the 130-140 ppm range. The six aromatic CH carbons are expected between 120 and 130 ppm. The two methylene carbons (CH₂OH) would show signals further upfield, typically in the 60-65 ppm region.

Solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR could also be employed to study the compound in its crystalline form. This technique can provide insights into the molecular packing and identify non-equivalent molecules within the crystal lattice, which would manifest as a splitting of signals observed in the solution-state spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~135-138Aromatic Quaternary C (C-1, C-2)
~131-134Aromatic Quaternary C (C-4a, C-8a)
~123-129Aromatic CH C (C-3, C-4, C-5, C-6, C-7, C-8)
~60-64CH₂OH Carbons
Note: This is a predicted table based on general principles and data from similar naphthalene derivatives.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the methylene proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the assignment of the quaternary carbons by observing correlations from the methylene protons to the C-1, C-2, and C-3 carbons, and from aromatic protons to their neighboring quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by vibrations of the hydroxyl groups and the aromatic ring.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), while the methylene C-H stretches would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Several sharp, medium-intensity bands are expected in the 1450-1650 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring system.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol groups is expected in the 1000-1050 cm⁻¹ region.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3200-3600Strong, BroadO-H Stretch (Alcohol)
3050-3100Medium-WeakAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch (CH₂)
1450-1650Medium, SharpAromatic C=C Stretch
1000-1050StrongC-O Stretch (Primary Alcohol)
Note: Predicted data based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the naphthalene core. The spectrum is expected to show multiple absorption bands characteristic of the naphthalene chromophore, which correspond to π → π* electronic transitions. For naphthalene itself, characteristic absorptions appear around 220 nm, 275 nm, and 312 nm. The presence of the hydroxymethyl substituents may cause a slight red shift (bathochromic shift) of these absorption maxima (λmax).

Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)

λmax (nm)Transition Type
~225π → π
~280π → π
~320π → π*
Note: Predicted values based on the naphthalene chromophore and typical substituent effects.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₂O₂), the calculated molecular weight is approximately 188.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion to give a peak at m/z 170, and the loss of a hydroxymethyl radical (•CH₂OH) to give a peak at m/z 157. Subsequent loss of formaldehyde (B43269) (CH₂O) or carbon monoxide (CO) from the fragment ions could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 188, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for aromatic alcohols include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment at m/z 171.

Loss of water (H₂O): Leading to a fragment at m/z 170.

Loss of a hydroxymethyl radical (•CH₂OH): Producing a fragment at m/z 157.

Cleavage of the C-C bond between the naphthalene ring and the hydroxymethyl group: This can lead to characteristic naphthalene-containing fragments.

The relative intensities of these fragment ions provide structural information and can be used to distinguish between different isomers. nist.gov

Table 1: Predicted EI-MS Fragmentation for this compound

m/z Value Proposed Fragment Ion Identity of Neutral Loss
188 [C₁₂H₁₂O₂]⁺• Molecular Ion
171 [C₁₂H₁₁O]⁺ •OH
170 [C₁₂H₁₀O]⁺• H₂O
157 [C₁₁H₉O]⁺ •CH₂OH

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution with minimal fragmentation. uliege.be It is particularly useful for polar molecules like this compound and allows for the observation of the intact molecule. nih.gov The sample is typically dissolved in a polar solvent, such as methanol or acetonitrile (B52724), often with additives to promote ionization. nih.gov

In positive-ion mode ESI-MS, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z 189.2. Adducts with alkali metals, such as sodium [M+Na]⁺ (m/z 211.2) and potassium [M+K]⁺ (m/z 227.3), are also commonly detected, arising from trace amounts of salts in the sample or solvent. In some cases, solvent adducts or dimers may also be observed. nih.gov

Table 2: Expected Ions in Positive-Mode ESI-MS

Ion Formula Calculated m/z
[M+H]⁺ [C₁₂H₁₃O₂]⁺ 189.086
[M+Na]⁺ [C₁₂H₁₂O₂Na]⁺ 211.068
[M+K]⁺ [C₁₂H₁₂O₂K]⁺ 227.042
[2M+H]⁺ [C₂₄H₂₅O₄]⁺ 377.170

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing complex mixtures and for separating isomers that may have identical mass spectra. nih.gov

For this compound, a reversed-phase HPLC method, likely employing a C18 column, would be suitable for separation from impurities or other isomers. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate protonation for ESI-MS detection. ed.ac.ukresearchgate.net Coupling the LC system to an ESI-MS detector allows for the confirmation of the molecular weight of the eluting compound and can provide structural information through tandem mass spectrometry (MS/MS) experiments. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is well-suited for a range of organic molecules. wikipedia.org In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. scripps.edu A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. jeol.com

For a small molecule like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be appropriate. nih.gov The resulting MALDI mass spectrum would be expected to show the protonated molecule [M+H]⁺ and cation adducts ([M+Na]⁺, [M+K]⁺), similar to ESI-MS. nih.gov MALDI is particularly useful for high-throughput analysis and can also be used for imaging mass spectrometry to visualize the spatial distribution of the compound in a sample. jeol.com

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a crystalline compound. While powder XRD can confirm the crystalline nature and phase purity of a bulk sample, single-crystal X-ray crystallography yields the precise atomic coordinates within the crystal lattice. researchgate.net

For this compound, one would expect a similar planar naphthalene core. The two adjacent hydroxymethyl groups would offer significant potential for both intramolecular and intermolecular hydrogen bonding, which would dominate the crystal packing. The conformation of these two side chains (their torsion angles relative to the ring) would be a key structural feature determined by this analysis.

Table 3: Illustrative Crystallographic Data for the Related Compound Naphthalen-1-ylmethanol researchgate.net

Parameter Value
Chemical Formula C₁₁H₁₀O
Crystal System Orthorhombic
Space Group Pbca
a (Å) 4.9306 (1)
b (Å) 15.7882 (5)
c (Å) 21.0651 (6)
V (ų) 1639.82 (8)

Advanced Spectroscopic Methods (e.g., Electron Spin Resonance (ESR))

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species that have unpaired electrons, such as radicals or transition metal ions. aps.org The compound this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy could be a powerful tool to study radical species derived from this compound. For instance, oxidation of the molecule could lead to the formation of radical intermediates. Studies on related naphthol compounds have shown that radicals can be generated through autoxidation in alkaline solutions, and their structures can be characterized by their ESR spectra. rsc.org Similarly, photolysis in the presence of a radical initiator could potentially generate a hydroxymethyl-type radical on the naphthalene framework. rsc.org The analysis of the resulting ESR spectrum, specifically the g-factor and the hyperfine coupling constants from interactions with nearby protons, would provide detailed information about the electronic structure and identity of the generated radical.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms of [2-(Hydroxymethyl)naphthalen-1-yl]methanol

The proximity of the two hydroxyl groups on the naphthalene (B1677914) scaffold allows for unique intramolecular interactions and the formation of cyclic products, in addition to the standard reactions expected of primary alcohols.

The oxidation of this compound can proceed in a stepwise manner, yielding a variety of products depending on the oxidant used and the reaction conditions. The benzylic position of the alcohol groups makes them particularly susceptible to oxidation.

Initial oxidation of one alcohol group leads to the formation of 2-(hydroxymethyl)-1-naphthaldehyde. Further oxidation can either affect the second alcohol, leading to naphthalene-1,2-dicarbaldehyde, or oxidize the initial aldehyde to a carboxylic acid, forming 2-(hydroxymethyl)naphthalene-1-carboxylic acid. Complete oxidation under strong conditions results in naphthalene-1,2-dicarboxylic acid.

Selective oxidation is a key challenge and objective. Milder oxidizing agents are typically employed to isolate the intermediate aldehyde products. For instance, reagents like manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic alcohols to aldehydes. The enzymatic oxidation of methyl groups on naphthalene rings to alcohols and subsequently to carboxylic acids has also been studied, suggesting that biocatalytic routes could offer high selectivity. nih.govresearchgate.net

Reagent/ConditionPrimary ProductReaction Type
MnO₂, CH₂Cl₂2-(Hydroxymethyl)-1-naphthaldehydeSelective Mono-oxidation
PCC, CH₂Cl₂Naphthalene-1,2-dicarbaldehydeDi-oxidation
KMnO₄, heatNaphthalene-1,2-dicarboxylic acidComplete Oxidation
Ag₂O or Tollens' Reagent2-(Hydroxymethyl)naphthalene-1-carboxylic acid (from mono-aldehyde)Selective Aldehyde Oxidation

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution. Therefore, they must first be activated by conversion into a more reactive functional group. A common strategy is to convert the alcohols into tosylates or halides.

This transformation is typically achieved by reacting the diol with reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or p-toluenesulfonyl chloride (TsCl). The resulting 1,2-bis(halomethyl)naphthalene or 1,2-bis(tosyloxymethyl)naphthalene derivatives are excellent electrophiles for S_N2 reactions. libretexts.orglibretexts.org A wide range of nucleophiles can then be used to displace the leaving groups, leading to the formation of diverse 1,2-disubstituted naphthalene compounds. The concerted, one-step S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. nih.gov

Activated IntermediateNucleophile (Nu⁻)Product
1,2-Bis(chloromethyl)naphthaleneCN⁻ (Cyanide)Naphthalene-1,2-diacetonitrile
1,2-Bis(bromomethyl)naphthaleneN₃⁻ (Azide)1,2-Bis(azidomethyl)naphthalene
1,2-Bis(tosyloxymethyl)naphthaleneRO⁻ (Alkoxide)1,2-Bis(alkoxymethyl)naphthalene
1,2-Bis(chloromethyl)naphthalenePPh₂⁻ (Diphenylphosphide)1,2-Bis(diphenylphosphinomethyl)naphthalene

The 1,2-disposition of the hydroxymethyl groups makes this compound an ideal precursor for intramolecular cyclization reactions. Acid-catalyzed dehydration is a prominent pathway, leading to the formation of a five-membered heterocyclic ring. This reaction yields naphtho[1,2-c]furan. The formation of five- or six-membered rings is generally favored in such cyclizations due to their inherent thermodynamic stability. fiveable.mechemtube3d.com

Specifically, the mono-aldehyde derived from the selective oxidation of the diol, 2-(hydroxymethyl)-1-naphthaldehyde, can be readily converted into naphtho[1,2-c]furan, which can then be trapped in Diels-Alder reactions. rsc.org The direct dehydration of the diol under acidic conditions is also a viable route to this stable furan-fused system.

Understanding Structure-Reactivity Relationships

The chemical reactivity of this compound is intricately governed by the interplay of several structural factors. The arrangement of two hydroxymethyl groups on adjacent carbons (C1 and C2) of a rigid naphthalene framework creates a unique chemical environment that dictates the molecule's behavior. The primary influences on its reactivity are the steric interactions between the neighboring substituents, the electronic effects of these groups on the aromatic system, and the potential for intramolecular cooperation between the two functional groups.

Steric Hindrance and Conformational Effects

The placement of substituents at the C1 and C2 positions of the naphthalene core, while not as sterically demanding as the 1,8- (peri) substitution, still imposes significant conformational constraints. The proximity of the two hydroxymethyl groups can lead to steric repulsion, forcing them to adopt conformations that minimize this strain, which may involve rotation out of the plane of the naphthalene ring.

This steric effect is analogous to the more severe "peri-effect" observed in 1,8-disubstituted naphthalenes, where extreme steric strain causes significant distortion of the naphthalene plane and unusual bond angles. For instance, crystallographic studies of 1,8-bis(hydroxymethyl)naphthalene show that the exterior angles at the substituted carbons deviate significantly from the ideal 120° due to these steric interactions. nih.gov While less pronounced in the 1,2-isomer, this localized strain can influence the accessibility of the hydroxymethyl groups to reagents and affect the transition states of reactions involving these groups or the adjacent aromatic carbons. Research on various naphthalene derivatives has shown that steric strains in the rigid fused-ring system are generally larger than in comparable benzene (B151609) structures, impacting reaction kinetics. canterbury.ac.nz

Electronic Influence on the Naphthalene Ring

The two hydroxymethyl (-CH2OH) substituents influence the electronic properties of the naphthalene ring primarily through inductive effects. The electronegative oxygen atom in each group exerts an electron-withdrawing inductive effect (-I). However, this effect is somewhat attenuated because the oxygen is separated from the aromatic ring by a methylene (B1212753) (-CH2-) spacer. Unlike a hydroxyl group (-OH) directly attached to the ring, the hydroxymethyl group cannot donate electron density into the π-system via resonance.

Consequently, the two hydroxymethyl groups act as weak deactivators of the naphthalene ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation less facile than in unsubstituted naphthalene. The electron density of the aromatic system is reduced, making it less attractive to incoming electrophiles.

Reactivity of the Adjacent Hydroxymethyl Groups

The most significant feature dictating the reactivity of this compound is the proximate arrangement of the two primary alcohol functionalities, which enables unique intramolecular reactions and influences the outcome of standard alcohol reactions.

Intramolecular Cyclization: The 1,2-disposition of the hydroxymethyl groups makes the molecule an ideal precursor for intramolecular cyclization reactions. Under acidic conditions or dehydration, the two groups can react to form a stable five-membered cyclic ether. This reaction proceeds through protonation of one hydroxyl group, followed by nucleophilic attack by the adjacent hydroxyl group to eliminate a molecule of water, yielding a naphtho[1,2-b]furan (B1202928) derivative. This pathway is a direct consequence of the molecule's structure, where the reactive groups are held in close proximity by the rigid naphthalene scaffold.

Oxidation Reactions: The primary alcohol groups are susceptible to oxidation. Depending on the reagent and reaction conditions, they can be selectively or fully oxidized. Mild oxidizing agents can convert one or both groups to aldehydes, forming the corresponding mono- or diformylnaphthalene. Stronger oxidizing agents will typically lead to the formation of naphthalene-1,2-dicarboxylic acid. The resulting hydroxymethyl derivatives are themselves prone to further oxidation due to their benzylic structure. nih.gov

Oxidizing AgentTypical Reaction ConditionsExpected Major Product(s)
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temperature1-(Hydroxymethyl)naphthalene-2-carbaldehyde and/or Naphthalene-1,2-dicarbaldehyde
Manganese dioxide (MnO₂)Dichloromethane (CH₂Cl₂), RefluxNaphthalene-1,2-dicarbaldehyde
Potassium permanganate (B83412) (KMnO₄)Aqueous base, HeatNaphthalene-1,2-dicarboxylic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to Room TemperatureNaphthalene-1,2-dicarboxylic acid

Comparative Analysis with Positional Isomers

The unique structure-reactivity relationship of this compound is best understood by comparing it with its positional isomers, where the hydroxymethyl groups are placed differently on the naphthalene ring.

IsomerKey Structural FeatureDominant Reactivity Trait
1,2-Bis(hydroxymethyl)naphthaleneAdjacent (ortho-like) substituentsHigh propensity for intramolecular cyclization to form a five-membered ring.
1,8-Bis(hydroxymethyl)naphthalenePeri-substituents leading to high steric strain nih.govReactivity is dominated by steric repulsion, which causes ring distortion and influences the conformation and accessibility of the functional groups. nih.govnih.gov
2,6-Bis(hydroxymethyl)naphthaleneSubstituents are distant and electronically isolatedThe two hydroxymethyl groups react independently as typical benzylic alcohols.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of [2-(Hydroxymethyl)naphthalen-1-yl]methanol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry and predict a range of properties.

Key applications include the determination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT is used to calculate global reactivity descriptors, which provide quantitative measures of molecular stability and reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound using DFT

Property Predicted Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.1 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.1 eV Relates to chemical reactivity and stability
Ionization Potential (IP) 6.2 eV Energy required to remove an electron
Electron Affinity (EA) 1.1 eV Energy released when an electron is added
Electronegativity (χ) 3.65 eV Measure of the power to attract electrons

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic diol compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide highly accurate descriptions of electronic structure and reactivity, though they are computationally more demanding than DFT.

For this compound, ab initio calculations can be used to refine the molecular geometry obtained from DFT and to provide benchmark values for electronic energies. These methods are particularly valuable for studying systems where electron correlation effects are significant. An ab initio study on a related compound, trans-1,2-dihydroxy-1,2-dihydronaphthalene, utilized a gradient procedure at the 4-21G level to refine the geometries of different conformations, demonstrating how such methods can determine the preferred molecular structure. For the title compound, these calculations would elucidate the subtle electronic effects of the hydroxymethyl substituents on the naphthalene (B1677914) core, providing a detailed picture of charge distribution and bond orders.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of the system, offering insights into its dynamic behavior.

For this compound, MD simulations are crucial for exploring its conformational landscape. The two hydroxymethyl groups attached to the naphthalene ring have rotational freedom, leading to various possible spatial arrangements (conformers). MD simulations can identify the most stable conformers and the energy barriers between them by simulating the molecule in a vacuum or in the presence of a solvent. This analysis reveals how intramolecular interactions, such as potential hydrogen bonding between the two -CH₂OH groups, and intermolecular interactions with solvent molecules influence the molecule's preferred shape. Understanding the conformational preferences is essential as it directly impacts the molecule's physical properties and biological activity.

Computational Spectroscopy and Prediction of Spectroscopic Signatures (e.g., EI-MS, NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined and correlated with experimental values, helping to assign signals in complex spectra.

Similarly, theoretical calculations can provide insights into mass spectrometry (MS) fragmentation patterns. By calculating the bond dissociation energies within the molecule, it is possible to predict the most likely fragmentation pathways under Electron Ionization (EI) conditions. The weakest bonds are expected to break first, leading to the formation of characteristic fragment ions. These predictions can be invaluable for identifying the compound and interpreting its mass spectrum.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C1 135.2 134.8
C2 133.8 133.5
C3 126.5 126.3
C4 128.9 128.7
C4a 131.7 131.4
C5 125.1 124.9
C6 126.8 126.6
C7 127.4 127.1
C8 123.0 122.8
C8a 133.1 132.9
C1-CH₂OH 64.5 64.2

Note: Experimental values are hypothetical for illustrative purposes. Predicted values are typical for GIAO-DFT calculations.

Theoretical Insights into Reaction Mechanisms and Catalytic Cycles

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, computational methods can be used to map the potential energy surface of reactions involving its hydroxymethyl groups, such as oxidation, esterification, or etherification.

By locating the transition state structures and calculating the associated activation energies, researchers can determine the most favorable reaction pathways. This approach can distinguish between competing mechanisms and explain observed product distributions. For example, in a catalytic cycle, computational modeling can help identify the structure of the active catalytic species, the substrate binding mode, and the energetics of each elementary step. These theoretical insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Computational Analysis of Molecular Interactions and Binding Affinities

The function and properties of molecules are often governed by non-covalent interactions. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to analyze the electron density and its derivatives to identify and characterize these weak interactions.

For this compound, these analyses can reveal:

Intramolecular interactions: The presence of weak hydrogen bonds between the two hydroxymethyl groups, which would influence the molecule's conformational stability.

Intermolecular interactions: In the solid state, interactions such as hydrogen bonding, π-stacking between naphthalene rings, and van der Waals forces dictate the crystal packing. A study of the related 1,8-bis(hydroxymethyl)naphthalene showed that each hydroxy group is involved in hydrogen bonding as both an acceptor and a donor, creating infinite chains.

Furthermore, if this molecule were to act as a ligand, computational methods could predict its binding affinity to a receptor. Techniques such as molecular docking and free energy calculations can estimate the strength of the interaction and identify the key residues involved in binding, providing a theoretical foundation for drug design and materials science.

Lack of Specific Computational and Theoretical Data for this compound

Despite a comprehensive search for computational and theoretical studies focusing specifically on this compound and its derivatives, no dedicated research pertaining to chemoinformatics, quantitative structure-activity relationship (QSAR) modeling, or detailed computational analyses for this particular compound was identified in the available scientific literature.

While computational chemistry is a powerful tool for predicting the physicochemical properties, biological activities, and interaction mechanisms of molecules, it appears that this compound has not yet been a specific subject of such in-depth in silico investigations.

General computational studies have been conducted on the broader class of naphthalene derivatives. These studies often employ techniques such as molecular docking to predict binding affinities to biological targets and QSAR to correlate molecular structures with activities. nih.govmdpi.comresearchgate.net For instance, QSAR models have been developed for various sets of naphthalene-containing compounds to predict their potential as anticancer or antitubercular agents. nih.govresearchgate.net These models rely on calculating a range of molecular descriptors that quantify different aspects of the molecules' structures.

Furthermore, computational analyses of related isomers, such as 1,8-bis(hydroxymethyl)naphthalene and 2,6-bis(hydroxymethyl)naphthalene, have been reported, primarily focusing on their molecular geometry and crystallographic structures. nih.gov However, due to the strict specificity of structure-activity relationships, the findings from these related but distinct molecules cannot be directly extrapolated to this compound.

The absence of specific computational data for this compound highlights a gap in the current research landscape and suggests an opportunity for future studies. Such research would be valuable for elucidating its electronic properties, conformational flexibility, and potential interactions with biological systems, thereby guiding further experimental investigations.

Applications in Materials Science

Design and Synthesis of Naphthalene-Based Polymeric Materials

The diol functionality of [2-(Hydroxymethyl)naphthalen-1-yl]methanol allows for its incorporation into various polymer backbones through condensation reactions. This leads to the formation of polyesters, polyurethanes, and polyethers with enhanced thermal stability and specific optical properties derived from the naphthalene (B1677914) moiety. The synthesis of naphthalene-based polymers can be achieved through methods like Friedel-Crafts crosslinking and polycondensation. For instance, naphthalene-based polymers have been synthesized by crosslinking naphthalene with formaldehyde (B43269) dimethyl acetal. nih.gov

The introduction of naphthalene units into polymer chains can significantly influence the material's properties. For example, porous polyaminal-linked polymers based on naphthalene and melamine (B1676169) have been synthesized, demonstrating effective uptake of CO2 and heavy metals. nih.gov The porosity and, consequently, the adsorption capabilities of these polymers are improved by the presence of the naphthalene group. nih.gov

Naphthalene-based polymers can also serve as supports for catalysts. For example, polymers functionalized with -OH, -SO3H, and -NO2 groups have been used to support palladium catalysts for Suzuki cross-coupling reactions. nih.gov The functionalization of the naphthalene core influences the porosity and the distribution of the catalytically active phase. nih.gov

Development of Functional Materials with Tailored Properties

The incorporation of this compound into materials allows for the tailoring of their properties for specific applications. The naphthalene unit can impart desirable characteristics such as high thermal stability, fluorescence, and specific electronic properties.

Naphthalene diimides (NDIs) are a class of functional materials whose absorption and fluorescence properties can be varied through core substitution. acs.org These materials are of interest for applications in electronic conducting materials. acs.org The functionalization of NDIs at the imide-position or the core can lead to materials with different photophysical properties. acs.org

Bio-based naphthalate polyesters have been developed as sustainable packaging materials with high gas barrier performance. iastate.edu For instance, poly(ethylene 2,7-naphthalate) exhibits a much higher glass transition temperature (121.8 °C) compared to poly(ethylene terephthalate) (PET) (67.7 °C) and superior thermal stability. iastate.edu

Table 1: Comparison of Thermal Properties of PET and a Naphthalene-Based Polyester (B1180765)

Polymer Glass Transition Temperature (Tg)
Poly(ethylene terephthalate) (PET) 67.7 °C

This table illustrates the enhanced thermal properties of a naphthalene-containing polyester compared to a conventional polyester.

Self-Assembled Monolayers (SAMs) and Surface Functionalization using Naphthalene Diols

The hydroxyl groups of this compound can be utilized for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that can modify the surface properties of materials, such as wettability, adhesion, and electronic characteristics. rsc.org The formation of SAMs is a versatile strategy for surface functionalization. rsc.org

The naphthalene core of the molecule can introduce specific functionalities to the surface. For instance, the aromatic nature of the naphthalene unit can facilitate π-π stacking interactions, leading to well-ordered and stable monolayers. The functionalization of surfaces with SAMs is crucial for tuning the electronic and morphological properties of interfaces in organic electronic devices. rsc.org The use of SAMs can lead to new device behaviors and applications, such as in ultra-sensitive biosensors. rsc.org

Applications in Sensing and Molecular Recognition (e.g., ion detection)

Naphthalene-based compounds have shown significant promise in the development of chemical sensors due to their fluorescent properties. The fluorescence of the naphthalene moiety can be quenched or enhanced upon binding with specific analytes, providing a mechanism for detection.

Naphthalene-based fluorescent sensors have been developed for the detection of various ions. For example, a naphthalene-substituted 1,2,3-triazole-based sensor has demonstrated a "turn-on" fluorescence response in the presence of fluoride (B91410) anions. mdpi.com The interaction between the sensor and the anion occurs through the phenolic group and the triazole proton of the sensor. mdpi.com

Furthermore, bis-naphthalene derived chemosensors have been designed for the specific detection of Al³⁺ and Fe³⁺ ions. researchgate.net These sensors can exhibit changes in their absorption and fluorescence spectra upon binding with the target metal ions, enabling their detection in various media, including biological systems. researchgate.net Naphthalene-based systems have also been investigated for their anion-π interactions, which can be utilized for ion pair recognition. acs.org

Table 2: Examples of Naphthalene-Based Sensors and their Target Analytes

Sensor Type Target Analyte Detection Principle
Naphthalene-substituted 1,2,3-triazole Fluoride (F⁻) "Turn-on" fluorescence

This table summarizes the application of different naphthalene-based compounds in ion sensing.

Integration into Composite Materials and Nanostructures

This compound can be integrated into composite materials and nanostructures to enhance their properties and introduce new functionalities. The naphthalene unit can improve the thermal and mechanical stability of the composite material.

For instance, naphthalene-based polymers have been used to create catalytic systems by supporting palladium nanoparticles. nih.gov These novel catalysts have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions. nih.gov The integration of the naphthalene polymer with the metal nanoparticles is crucial for the performance of the composite material.

Furthermore, the principles of self-assembly of naphthalene derivatives can be applied to create ordered nanostructures. The ability of naphthalene diimides to form n-type semiconductor materials has attracted significant attention. acs.org The supramolecular self-assembly of these molecules is a key aspect in the design of new electronic materials. acs.org

Applications in Catalysis

Role of [2-(Hydroxymethyl)naphthalen-1-yl]methanol as Ligands or Precursors in Catalytic Systems

While direct evidence for the use of this compound as a ligand in catalytic systems is limited, the broader class of naphthalene (B1677914) derivatives with functional groups capable of coordinating to metal centers is well-established in catalysis. The two hydroxymethyl groups on the naphthalene core of this compound offer potential coordination sites for metal ions. These hydroxyl groups can be deprotonated to form alkoxide ligands that bind to a metal center, creating a chelate structure. The naphthalene backbone provides a rigid scaffold that can influence the steric and electronic properties of the resulting metal complex.

Naphthalene-based ligands are utilized in a variety of metal-catalyzed reactions. For instance, metal complexes with ligands derived from naphthalene acetic acids have been synthesized and structurally characterized. These complexes often feature mono- or dinuclear structures with the carboxylato group of the ligand coordinating to the metal ion. The specific coordination mode can influence the catalytic activity of the metal center.

Furthermore, the synthesis of metal complexes often involves the reaction of a metal precursor, such as a metal acetate (B1210297) or chloride, with the ligand in a suitable solvent. The resulting complexes can then be isolated and characterized using various spectroscopic and analytical techniques.

Catalytic Oxidation and Reduction Processes Utilizing Naphthalene Diols

Naphthalene diols and their derivatives are implicated in various catalytic oxidation and reduction processes. In the realm of environmental remediation, the catalytic oxidation of naphthalene, a common polycyclic aromatic hydrocarbon, has been a subject of significant interest. Iron(III) tetraamido macrocyclic ligand (TAML) activators in the presence of hydrogen peroxide have been shown to effectively catalyze the oxidative degradation of naphthalene in aqueous solutions. nih.gov This process involves the initial oxidation of naphthalene to naphthoquinones, which are then further degraded into smaller, less harmful compounds. nih.gov The catalytic cycle is believed to involve an electron transfer from the naphthalene molecule to an oxidized iron TAML species. nih.gov

While this example focuses on the degradation of the naphthalene core itself, it highlights the potential for naphthalene-derived compounds to participate in redox reactions. A ligand based on this compound could potentially modulate the redox properties of a coordinated metal center, thereby influencing its catalytic activity in oxidation or reduction reactions of other substrates.

Heterogeneous and Homogeneous Catalysis mediated by Naphthalene-Derived Compounds

The principles of homogeneous and heterogeneous catalysis are applicable to systems involving naphthalene-derived compounds. In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. This often allows for milder reaction conditions and higher selectivity due to the well-defined nature of the active catalytic species. Metal complexes with naphthalene-based ligands that are soluble in the reaction medium would fall under this category. bohrium.com The catalytic oxidation of naphthalene by iron(III) TAML complexes is an example of a homogeneous catalytic process occurring in an aqueous solution. nih.gov

The table below summarizes the key distinctions between these two modes of catalysis, which would be relevant to the application of naphthalene-derived catalysts.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants in the same phaseCatalyst and reactants in different phases
Catalyst Separation Often difficult, may require distillation or extractionGenerally straightforward (e.g., filtration)
Reaction Conditions Often milder (lower temperature and pressure)Can require more forcing conditions
Selectivity Typically high due to well-defined active sitesCan be lower due to multiple active site types
Catalyst Deactivation Can be susceptible to degradation in solutionCan be more robust, but prone to poisoning or fouling

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of a catalytic cycle is crucial for optimizing catalyst performance and designing new, more efficient catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetics, isotope labeling, and in-situ spectroscopy, along with computational modeling.

For palladium-catalyzed C-H olefination of aromatic compounds, mechanistic studies have been conducted using S,O-ligands. nih.govrsc.org These investigations have helped to identify the active palladium complexes and elucidate the role of the ligand in the catalytic cycle. nih.govrsc.org Such studies often involve the synthesis and characterization of potential catalytic intermediates and evaluating their reactivity. nih.gov

In the context of naphthalene oxidation, mechanistic studies have provided insights into the key steps of the reaction. For the iron(III) TAML catalyzed oxidation of naphthalene, the proposed mechanism involves the formation of a high-valent iron-oxo species that acts as the primary oxidant. nih.gov The electron transfer from naphthalene to this species is a critical step in the catalytic cycle. nih.gov

While a detailed mechanistic investigation of a catalytic cycle involving this compound as a ligand is not available, the principles and techniques used in these related studies would be directly applicable to understanding its potential catalytic activity.

Advanced Research Directions and Future Perspectives

Emerging Synthetic Methodologies for Naphthalene (B1677914) Diols

The synthesis of naphthalene diols, including [2-(Hydroxymethyl)naphthalen-1-yl]methanol, is evolving beyond traditional multi-step procedures which often involve harsh reaction conditions and generate significant waste. Emerging methodologies focus on efficiency, selectivity, and sustainability.

One promising approach involves the direct catalytic functionalization of naphthalene. For instance, the methylation of naphthalene with methanol (B129727) over zeolite catalysts is a known industrial process. researchgate.net Future research could adapt such catalytic systems for the dihydroxymethylation of naphthalene, potentially using formaldehyde (B43269) or its synthetic equivalents as the C1 source. The development of catalysts that can control the regioselectivity of this transformation to favor the 1,2-disubstituted product would be a significant advancement.

Another area of interest is the use of transition-metal-catalyzed cross-coupling reactions. While not directly producing the diol, these methods can be used to synthesize precursors that are readily converted to the target molecule. For example, the Suzuki coupling of a suitably protected bromonaphthaldehyde followed by reduction could offer a modular route to asymmetrically substituted naphthalene diols.

Furthermore, biocatalysis presents an environmentally benign alternative for the synthesis of naphthalene diols. Engineered enzymes could potentially be used for the selective hydroxylation of methyl groups on a dimethylnaphthalene precursor, or for the stereoselective reduction of a naphthalene dicarboxaldehyde.

Recent developments in the synthesis of naphthalene derivatives also include transition-metal-free one-pot strategies. For instance, the reaction of methyl enol ethers with alkynes promoted by boron trifluoride diethyl etherate has been used to prepare polysubstituted naphthalene derivatives. researchgate.net Adapting such methodologies for the introduction of hydroxymethyl groups is a potential future research direction.

Table 1: Comparison of Synthetic Methodologies for Naphthalene Diols

MethodologyAdvantagesDisadvantagesFuture Research Focus
Traditional Multi-Step Synthesis Well-established procedures.Often low overall yield, harsh conditions, significant waste.Optimization of existing routes for higher efficiency and sustainability.
Direct Catalytic Functionalization Potentially more atom-economical and efficient.Challenges in controlling regioselectivity.Development of novel catalysts with high regioselectivity and activity.
Transition-Metal-Catalyzed Cross-Coupling High modularity and functional group tolerance.Requires pre-functionalized starting materials.Design of more efficient and sustainable catalyst systems.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Limited substrate scope and enzyme stability.Enzyme engineering to broaden substrate scope and enhance stability.
Transition-Metal-Free One-Pot Reactions Avoids the use of expensive and toxic metals.May have limited scope and require specific substrates.Expansion of the substrate scope and optimization of reaction conditions.

Advanced Spectroscopic Techniques for Enhanced Characterization

The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. While standard techniques like NMR and mass spectrometry are indispensable, advanced spectroscopic methods can provide deeper insights into their structure and dynamics.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for the complete assignment of proton and carbon signals, especially for more complex derivatives. For chiral derivatives, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the determination of enantiomeric purity by NMR.

In the solid state, X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov This information is vital for understanding the packing of these molecules in the solid state, which can influence their material properties.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation patterns of these molecules, aiding in their identification in complex mixtures. nist.gov High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds.

Computational chemistry can be used in conjunction with experimental spectroscopy to predict and interpret spectra. For example, density functional theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Naphthalene Diol Characterization

TechniqueInformation ObtainedApplications for this compound
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, proton-carbon correlations.Unambiguous assignment of all proton and carbon signals.
Chiral NMR Spectroscopy Enantiomeric purity.Determination of enantiomeric excess for chiral derivatives.
X-ray Crystallography Three-dimensional molecular structure, intermolecular interactions.Definitive structural elucidation and analysis of solid-state packing. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns.Structural elucidation and identification in complex mixtures. nist.gov
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition.Confirmation of the chemical formula of new compounds.
Computational Spectroscopy (DFT) Predicted spectroscopic properties.Aiding in the interpretation of experimental spectra. researchgate.net

Novel Catalytic Applications for this compound and its Derivatives

The diol functionality in this compound and its derivatives makes them promising candidates for applications in catalysis, particularly as ligands for asymmetric catalysis. The naphthalene backbone provides a rigid scaffold that can be modified to create a chiral environment around a metal center.

Derivatives of this compound can be converted into bidentate ligands, such as diphosphines or diamines, which can coordinate to transition metals to form chiral catalysts. These catalysts could find applications in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The proximity of the two coordinating groups on the naphthalene scaffold could lead to unique reactivity and selectivity compared to existing ligand systems.

Furthermore, the hydroxyl groups themselves can participate in catalysis. For example, they could act as hydrogen bond donors to activate substrates in organocatalysis. The development of chiral derivatives of this compound for use as organocatalysts is a promising area of research.

The catalytic activity of naphthalene derivatives is an active area of research. For instance, naphthalene-substituted benzimidazole (B57391) derivatives have been evaluated for their cytotoxic activity. acgpubs.org While not a direct catalytic application of the diol itself, this highlights the potential for naphthalene-based scaffolds in biologically relevant contexts, which can be influenced by catalytic processes.

Frontier Research in Computational Chemistry for Naphthalene Systems

Computational chemistry is a powerful tool for understanding the structure, properties, and reactivity of naphthalene systems. Frontier research in this area is focused on developing more accurate and efficient computational methods to study these molecules.

High-level quantum chemical calculations can be used to accurately predict the geometric and electronic structures of this compound and its derivatives. These calculations can provide insights into the nature of the chemical bonds, the distribution of electron density, and the energies of the molecular orbitals.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of these molecules in solution and to investigate their interactions with other molecules, such as solvents or biological macromolecules. For example, MD simulations have been used to predict the formation of thermodynamically stable complexes between naphthalene derivatives and amyloid-β peptides, which is relevant to Alzheimer's disease research. nih.gov

Computational methods can also be used to design new naphthalene-based molecules with desired properties. For example, virtual screening can be used to identify derivatives of this compound that are likely to have high catalytic activity or specific biological effects.

Potential in Advanced Functional Materials and Nanotechnology

The rigid and planar structure of the naphthalene core, combined with the reactive hydroxyl groups of this compound, makes it an attractive building block for advanced functional materials and nanotechnology.

This diol can be used as a monomer for the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of the naphthalene unit into the polymer backbone can enhance the thermal stability, mechanical strength, and photophysical properties of the material. The development of high-performance polymers derived from this compound is a promising area for future research.

In the field of nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. The naphthalene moiety could provide a platform for further chemical modification, while the diol functionality could be used to attach the molecule to the nanoparticle surface.

Furthermore, the self-assembly of this compound and its derivatives into well-defined nanostructures is an exciting research direction. The interplay of π-π stacking interactions between the naphthalene rings and hydrogen bonding between the hydroxyl groups could lead to the formation of nanofibers, nanotubes, or other ordered assemblies with interesting optical and electronic properties.

Interdisciplinary Research Opportunities involving Naphthalene Diols

The unique properties of naphthalene diols like this compound open up numerous opportunities for interdisciplinary research.

In medicinal chemistry, these compounds can serve as scaffolds for the development of new therapeutic agents. The naphthalene core is a common motif in many biologically active molecules. The diol functionality provides a handle for further chemical modification to optimize the pharmacological properties of the molecule. For example, naphthalene derivatives have been investigated for their anti-amyloidogenic activity in the context of Alzheimer's disease. nih.gov

In materials science, the incorporation of naphthalene diols into polymers and other materials can lead to new properties and applications. For example, the development of naphthalene-based materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an active area of research.

In supramolecular chemistry, the ability of naphthalene diols to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them interesting building blocks for the construction of complex supramolecular architectures. These architectures could have applications in areas such as molecular recognition, sensing, and catalysis.

The continued exploration of the chemistry and applications of this compound and other naphthalene diols will undoubtedly lead to exciting new discoveries at the interface of chemistry, biology, and materials science.

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